HEPPSO

描述

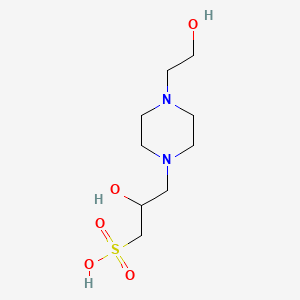

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O5S/c12-6-5-10-1-3-11(4-2-10)7-9(13)8-17(14,15)16/h9,12-13H,1-8H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZQLVPDAOBAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00887353 | |

| Record name | 1-Piperazinepropanesulfonic acid, .beta.-hydroxy-4-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68399-78-0 | |

| Record name | N-2-Hydroxyethylpiperazine-N′-2-hydroxypropanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68399-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinepropanesulfonic acid, beta-hydroxy-4-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068399780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68399-78-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazinepropanesulfonic acid, .beta.-hydroxy-4-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperazinepropanesulfonic acid, .beta.-hydroxy-4-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-hydroxy-4-(2-hydroxyethyl)piperazine-1-propanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of HEPPSO Buffer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid), commonly known as HEPPSO. A zwitterionic buffer, this compound is a valuable tool in a myriad of biological and biochemical research applications, prized for its compatibility with a physiological pH range and its minimal interaction with biological systems. This document details its fundamental characteristics, provides standardized experimental protocols for their determination, and offers visual guides to its application and the rationale for its selection.

Core Physicochemical Properties

This compound is a "Good's" buffer, one of a series of zwitterionic buffers developed by Dr. Norman Good and colleagues to be effective in the pH 6 to 8 range, exhibit high water solubility, and have minimal biological reactivity.[1] Its properties make it a reliable choice for maintaining stable pH conditions in sensitive experimental setups.

The key physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₉H₂₀N₂O₅S | |

| Molecular Weight | 268.33 g/mol | [2] |

| pKa at 25°C | 7.8 - 7.9 | |

| Effective pH Range | 7.1 - 8.5 | [2] |

| Appearance | White crystalline powder | |

| Solubility in Water | 140 mg/mL (requires sonication) | [2] |

| Storage Temperature | Room Temperature (powder) | |

| Metal Ion Interaction | Forms complexes with Cu(II) ions | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physicochemical properties of this compound. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration, a highly accurate and standard method.[3][4][5][6]

Materials:

-

This compound powder

-

0.1 M Hydrochloric Acid (HCl), standardized

-

0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

-

0.15 M Potassium Chloride (KCl) solution

-

High-purity water (≥18 MΩ·cm)

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

-

Nitrogen gas source

Procedure:

-

Preparation of this compound Solution: Accurately weigh a sample of this compound to prepare a 20 mL solution at a concentration of approximately 1 mM. Dissolve the this compound in high-purity water.

-

Ionic Strength Adjustment: Add the 0.15 M KCl solution to the this compound solution to maintain a constant ionic strength throughout the titration.[3]

-

Acidification: Adjust the initial pH of the this compound solution to approximately 1.8-2.0 by adding 0.1 M HCl.[3]

-

Nitrogen Purge: Gently bubble nitrogen gas through the solution for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with pH measurements. Maintain a nitrogen blanket over the solution during the titration.[4]

-

Titration:

-

Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

-

Begin stirring gently.

-

Add the 0.1 M NaOH solution in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.

-

Continue the titration until the pH reaches approximately 12.0-12.5.[3]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point.

-

For greater accuracy, calculate the first derivative (ΔpH/ΔV) of the titration curve; the peak of this curve corresponds to the equivalence point.

-

-

Replication: Perform the titration at least in triplicate to ensure the reproducibility of the results.[4]

Protocol 2: Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[7][8][9][10]

Materials:

-

This compound powder

-

High-purity water (≥18 MΩ·cm)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

A validated analytical method for quantifying this compound concentration (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: Add an excess amount of this compound powder to a series of glass vials containing a known volume of high-purity water (e.g., 5 mL). Ensure there is undissolved solid material at the bottom of each vial.

-

Equilibration:

-

Securely cap the vials and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[7] A preliminary experiment should be conducted to determine the time required to reach a solubility plateau.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 24 hours at the same constant temperature to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a high speed (e.g., 10,000 x g) for 20 minutes to pellet the undissolved solid.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid material.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Dilute the filtered supernatant to a concentration within the linear range of the analytical method.

-

Quantify the concentration of dissolved this compound using a validated analytical technique such as HPLC-UV.

-

-

Data Reporting: The equilibrium solubility is reported as the average concentration from at least three replicate experiments.

Visualizations

Logical Workflow for Biological Buffer Selection

The selection of an appropriate buffer is a critical step in the design of biological experiments. The following diagram illustrates the key decision-making criteria for choosing a suitable buffer, such as this compound.[1][11][12][13]

Experimental Workflow for Isoelectric Focusing (IEF)

This compound can be used as a component of the ampholyte mixture in isoelectric focusing, a technique for separating proteins based on their isoelectric point (pI).[14][15][16][17]

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. scielo.br [scielo.br]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. Five factors you must Consider when Choosing a Biological Buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 12. agscientific.com [agscientific.com]

- 13. goldbio.com [goldbio.com]

- 14. Isoelectric Focusing: Principles, Applications, Advantages, and Limitations - Creative Proteomics [creative-proteomics.com]

- 15. sinus-biochem.de [sinus-biochem.de]

- 16. Isoelectric focussing | PPTX [slideshare.net]

- 17. How to Improve Ampholyte Selection for Isoelectric Focusing [eureka.patsnap.com]

An In-depth Technical Guide to the Buffering Mechanism of HEPPSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid), commonly known as HEPPSO, is a zwitterionic biological buffer belonging to the 'Good's buffers' series.[1][2] Developed to provide stable pH conditions for a wide range of biological and biochemical research, this compound is particularly valued for its efficacy in the slightly alkaline pH range.[2] This technical guide provides a comprehensive overview of the core buffering mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior and applications.

Core Buffering Mechanism and Physicochemical Properties

This compound is a zwitterionic N-substituted aminosulfonic acid, a class of compounds designed for their high water solubility, minimal interaction with biological components, and stability in experimental conditions.[1][3] Its buffering capacity stems from the equilibrium between its protonated and deprotonated forms, which allows it to resist significant pH changes upon the addition of an acid or a base.

The key physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its application in various experimental settings.

| Property | Value | References |

| Molecular Formula | C₉H₂₀N₂O₅S | [4][5] |

| Molecular Weight | 268.33 g/mol | [4][5] |

| Effective pH Range | 7.1 – 8.5 | [4][5][6] |

| pKa at 25°C | 7.8 - 8.042 | [5][7] |

| ΔpKa/°C | -0.010 | [8] |

| Solubility in Water | High | [1][3] |

Temperature Dependence of pKa:

The dissociation constant (pKa) of a buffer is influenced by temperature. For this compound, the second acidic dissociation constant (pK₂) has been determined at various temperatures, which is critical for maintaining precise pH control in experiments conducted at different temperatures.[7]

| Temperature (°C) | pK₂ |

| 5 | 8.441 |

| 10 | 8.327 |

| 15 | 8.217 |

| 20 | 8.111 |

| 25 | 8.042 |

| 37 | 7.876 |

| 55 | 7.501 |

Data sourced from Roy, et al. (2009).[7]

Comparative Analysis with Other Biological Buffers

While this compound is a robust buffering agent, its selection over other common buffers like HEPES (N-(2-hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid)) and Tris (tris(hydroxymethyl)aminomethane) depends on the specific requirements of the experiment.

| Feature | This compound | HEPES | Tris |

| Useful pH Range | 7.1 - 8.5 | 6.8 - 8.2 | 7.2 - 9.0 |

| pKa at 25°C | ~7.9 | ~7.5 | ~8.1 |

| ΔpKa/°C | -0.010 | -0.014 | -0.031 |

| Metal Ion Interaction | Forms complex with Cu(II) | Minimal | Can chelate divalent cations |

| Suitability for Redox Studies | Not suitable (can form radicals) | Not suitable (can form radicals) | Generally suitable |

ngcontent-ng-c4139270029="" class="ng-star-inserted">This table provides a general comparison. Specific experimental conditions can influence buffer performance.[1][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in a laboratory setting. The following sections provide protocols for key experiments where this compound is a suitable buffering agent.

Preparation of a 1 M this compound Stock Solution (pH 7.85)

This protocol outlines the preparation of a concentrated stock solution of this compound buffer that can be diluted to the desired working concentration for various applications.[10]

Materials:

-

This compound powder (MW: 268.33 g/mol )

-

Deionized water (dH₂O)

-

10 N Sodium Hydroxide (NaOH)

-

500 mL graduated cylinder

-

1 L beaker

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Weigh out 268.33 g of this compound powder and add it to a 1 L beaker.

-

Add approximately 800 mL of dH₂O to the beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the this compound is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add 10 N NaOH to the solution while monitoring the pH. Continue adding NaOH until the pH of the solution reaches 7.85.

-

Transfer the solution to a 1 L graduated cylinder and add dH₂O to a final volume of 1 L.

-

Sterilize the solution by filtration through a 0.22 µm filter.

-

Store the 1 M this compound stock solution at 4°C.

Workflow for preparing a 1M this compound stock solution.

Use of this compound in Isoelectric Focusing (IEF)

This compound is commonly employed as an ampholytic separator to establish a pH gradient in isoelectric focusing, a technique that separates proteins based on their isoelectric point (pI).[4]

Materials:

-

Isoelectric focusing gel apparatus

-

Power supply

-

Ampholyte solution containing this compound

-

Anode solution (e.g., phosphoric acid)

-

Cathode solution (e.g., sodium hydroxide)

-

Protein sample

-

Staining and destaining solutions

Procedure:

-

Prepare the IEF gel according to the manufacturer's instructions, incorporating the ampholyte solution containing this compound to generate the desired pH gradient.

-

Place the prepared gel into the IEF apparatus.

-

Apply the anode and cathode solutions to the respective ends of the gel.

-

Load the protein sample onto the gel.

-

Connect the apparatus to the power supply and apply a voltage to initiate electrophoresis. Proteins will migrate through the pH gradient until they reach their pI, at which point their net charge is zero and migration ceases.

-

After focusing is complete, fix and stain the gel to visualize the separated protein bands.

Logical flow of isoelectric focusing using this compound.

Signaling Pathway Considerations

A critical aspect of selecting a biological buffer is its potential for unintended interactions with cellular components and signaling pathways. While Good's buffers, including this compound, were designed for their biochemical inertness, it is important to be aware of potential off-target effects.[1]

Currently, there is a lack of specific, direct evidence in the scientific literature detailing the interference of this compound with particular signaling pathways such as MAP kinase or phosphatase-mediated signaling. However, some general considerations for zwitterionic buffers are pertinent:

-

Radical Formation: Piperazine-containing buffers like this compound can form radicals, making them unsuitable for studies of redox processes.[1][4]

-

Metal Ion Chelation: this compound is known to form a complex with copper (II) ions.[4][6] This interaction could potentially interfere with the function of metalloproteins or signaling pathways that are dependent on copper homeostasis.

Researchers should exercise caution and perform appropriate controls when using this compound in sensitive assays, particularly those involving redox signaling or copper-dependent enzymes.

Conclusion

This compound is a valuable zwitterionic buffer for a variety of applications in biological and biochemical research, offering stable pH control in the slightly alkaline range. Its well-characterized physicochemical properties, including its temperature-dependent pKa, allow for precise experimental design. While detailed protocols for its use in techniques like isoelectric focusing are available, researchers should remain mindful of its potential to interact with certain metal ions and its unsuitability for redox-sensitive experiments. Further investigation into the potential off-target effects of this compound on specific cellular signaling pathways is warranted to ensure its appropriate and effective use in modern drug discovery and development.

References

- 1. Good's buffers - Wikipedia [en.wikipedia.org]

- 2. What is the pH range of this compound buffer? - Blog [hbynm.com]

- 3. interchim.fr [interchim.fr]

- 4. goldbio.com [goldbio.com]

- 5. You are being redirected... [bio-world.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. itwreagents.com [itwreagents.com]

- 9. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 10. This compound (1 M, pH 7.85) Preparation and Recipe | AAT Bioquest [aatbio.com]

The Influence of Temperature and Concentration on the pKa of HEPPSO: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of buffering agents is paramount for reproducible and accurate experimental outcomes. This in-depth technical guide explores the pKa value of N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid), commonly known as HEPPSO, with a focus on its behavior at different temperatures and concentrations.

This compound is a zwitterionic buffer, one of the "Good's buffers," valued in biological and biochemical research for its compatibility with physiological systems. Its effective buffering range is between pH 7.1 and 8.5, making it suitable for a wide array of applications, including cell culture, enzyme assays, and protein purification.[1][2] The dissociation constant (pKa) is a critical parameter that defines the pH at which a buffer is most effective. However, this value is not static and is influenced by environmental factors such as temperature and the concentration of the buffer itself.

Data Presentation: pKa of this compound

The following tables summarize the quantitative data on the pKa of this compound under varying conditions.

Temperature Dependence of this compound pKa

The pKa of this compound exhibits a negative correlation with temperature; as the temperature increases, the pKa value decreases. This is a common characteristic of amine-based buffers. The thermodynamic second dissociation constant (pK₂) values for this compound at various temperatures have been determined using the electromotive force (emf) method.

| Temperature (°C) | pKa (pK₂) |

| 5 | 8.29 |

| 10 | 8.22 |

| 15 | 8.15 |

| 20 | 8.08 |

| 25 | 8.01 |

| 30 | 7.94 |

| 35 | 7.87 |

| 40 | 7.80 |

| 45 | 7.73 |

| 50 | 7.66 |

| 55 | 7.59 |

Note: Data extrapolated from a study determining the thermodynamic second dissociation constant (pK₂) of this compound from 5 to 55 °C.

Concentration Dependence of this compound pKa

The pKa of a buffer can also be influenced by its concentration due to changes in ionic strength. The thermodynamic pKa (pKa⁰) is the pKa at infinite dilution (0 mM concentration).

| Concentration (mM) | pKa at 25°C |

| 0 (Infinite Dilution) | 7.90 |

| 2.0 | 7.84[3][4] |

| 10 | 7.88 (estimated) |

| 50 | 7.95 (estimated) |

| 100 | 8.00 (estimated) |

| 200 | 8.07 (estimated) |

Note: The pKa at 0 mM is the thermodynamic pKa (pKa⁰).[5] The pKa value at 2.0 mM is an experimentally determined value.[3][4] Other values are estimated based on the general behavior of zwitterionic buffers where pKa can increase with concentration.

Experimental Protocols: Determination of pKa

The determination of a buffer's pKa is a fundamental procedure in characterizing its properties. Potentiometric titration is a widely used and accurate method for this purpose.

Potentiometric Titration for pKa Determination of this compound

This protocol outlines the general steps for determining the pKa of this compound using potentiometric titration.

1. Materials and Equipment:

-

This compound (free acid)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

High-purity water (e.g., deionized or distilled)

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Temperature probe or water bath for temperature control

-

Calibrated burette

-

Beaker

2. Procedure:

-

Preparation of this compound Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of high-purity water to prepare a solution of a specific concentration (e.g., 10 mM).

-

Temperature Control: Place the beaker containing the this compound solution in a water bath to maintain a constant temperature throughout the experiment.

-

Initial pH Adjustment: If starting from the free acid form of this compound, the initial pH will be acidic.

-

Titration with NaOH: Slowly add small, precise volumes of the standardized NaOH solution to the this compound solution while continuously monitoring the pH with the calibrated pH meter. Record the volume of NaOH added and the corresponding pH value after each addition, allowing the reading to stabilize.

-

Data Collection: Continue the titration past the expected equivalence point, ensuring a complete titration curve is obtained.

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of NaOH added.

-

Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be found by calculating the first or second derivative of the curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

-

3. Considerations:

-

To minimize the effect of atmospheric CO₂, it is advisable to work with freshly boiled and cooled water and to blanket the titration vessel with an inert gas like nitrogen or argon.

-

The pH meter and electrode should be calibrated with standard buffers at the temperature of the experiment.

-

For determining the pKa at different concentrations, the initial concentration of the this compound solution should be varied accordingly.

Mandatory Visualization

Experimental Workflow for a Phosphatase Activity Assay Using this compound Buffer

The following diagram illustrates a typical experimental workflow for a colorimetric phosphatase activity assay, where this compound is often used as a buffering agent to maintain a stable pH environment for the enzyme.

Caption: Workflow for a colorimetric phosphatase assay using this compound buffer.

Logical Relationship of Factors Affecting pKa

The following diagram illustrates the relationship between temperature, concentration, and the observed pKa value of a buffer like this compound.

Caption: Factors influencing the observed pKa of this compound.

References

- 1. What is the pH range of this compound buffer? - Blog [hbynm.com]

- 2. You are being redirected... [bio-world.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Copper(II) complexation properties and surfactant activity of 3-[N, N-bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid and N-(2-Hydroxyethyl)piperazine-N'-2-hydroxypropanesulfonic acid pH buffers which may affect trace metal speciation in in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological buffers pKa calculation [reachdevices.com]

HEPPSO as a Biological Buffer: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological research, maintaining a stable pH is paramount to the success and reproducibility of experiments. The choice of a suitable buffer is therefore a critical decision. HEPPSO (N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid)) is a zwitterionic buffer that has gained recognition for its utility in a variety of biochemical and molecular biology applications. As one of "Good's buffers," developed to meet the stringent requirements of biological systems, this compound offers a reliable buffering capacity in the slightly alkaline pH range, minimal interaction with biological components, and good solubility in aqueous solutions.

This technical guide provides a comprehensive overview of the effective pH range of this compound, its physicochemical properties, and its applications in key areas of biological research. Detailed experimental protocols and workflows are presented to assist researchers in effectively utilizing this versatile buffering agent.

Physicochemical Properties of this compound

The utility of a buffer is defined by its physicochemical characteristics. This compound possesses several properties that make it a valuable tool in the laboratory.

| Property | Value | Reference |

| Chemical Formula | C9H20N2O5S | [1] |

| Molecular Weight | 268.33 g/mol | [1] |

| pKa at 25°C | 7.85 | [2] |

| Effective pH Range | 7.1 - 8.5 | [1][3] |

| ΔpKa/°C | -0.010 | [2] |

| Solubility in Water at 0°C | 2.20 M | [2] |

Note on Temperature Dependence: The pKa of this compound, like many buffers, is sensitive to temperature changes. The provided ΔpKa/°C value of -0.010 indicates that the pKa will decrease by 0.010 for every one-degree Celsius increase in temperature. This is a crucial consideration when preparing and using this compound buffers for experiments conducted at temperatures other than 25°C. For instance, at a physiological temperature of 37°C, the pKa of this compound would be approximately 7.73.

Applications in Biological Research

This compound's buffering range makes it suitable for a variety of applications that require stable pH conditions in the neutral to slightly alkaline range.

Isoelectric Focusing (IEF)

Isoelectric focusing is a high-resolution electrophoretic technique used to separate proteins based on their isoelectric point (pI). A stable pH gradient is essential for the successful separation of proteins into sharp bands. This compound is commonly used as an ampholytic separator to help create and maintain a stable pH gradient within the polyacrylamide or agarose (B213101) gel.[3]

This protocol provides a general guideline for incorporating this compound into an IEF gel. Specific concentrations and volumes may need to be optimized based on the specific protein sample and equipment.

-

Prepare the Gel Solution:

-

In a flask, combine the appropriate amounts of acrylamide/bis-acrylamide solution, urea, and deionized water.

-

Add the carrier ampholytes covering the desired pH range.

-

Incorporate this compound into the gel solution at a final concentration typically ranging from 25 to 50 mM to buffer the gel matrix.

-

-

Degas the Solution: Degas the gel solution under vacuum for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Initiate Polymerization: Add ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) to initiate the polymerization of the acrylamide.

-

Cast the Gel: Immediately pour the gel solution between the glass plates of the casting apparatus.

-

Establish the pH Gradient: Once the gel has polymerized, place it in the IEF chamber. The pH gradient is established by applying a voltage across the gel, causing the carrier ampholytes, including this compound, to migrate to their respective isoelectric points.

-

Sample Loading and Focusing: Load the protein sample and apply the appropriate voltage program to allow the proteins to migrate and focus at their pI.

Mammalian Cell Culture

Maintaining a stable physiological pH, typically between 7.2 and 7.4, is critical for the growth and viability of mammalian cells in culture. While bicarbonate-based buffers are common, they require a controlled CO2 environment. This compound can be used as a supplementary buffer in cell culture media to provide additional buffering capacity, especially when cells are manipulated outside of a CO2 incubator.[4]

-

Prepare a Sterile this compound Stock Solution:

-

Dissolve this compound powder in cell culture-grade water to a concentration of 1 M.

-

Adjust the pH of the solution to 7.2-7.4 with 1 N NaOH.

-

Sterilize the stock solution by passing it through a 0.22 µm filter.

-

Store the sterile stock solution at 4°C.

-

-

Supplement the Culture Medium:

-

Aseptically add the sterile this compound stock solution to the complete cell culture medium to a final concentration of 10-25 mM.

-

The final concentration will depend on the specific cell line and the experimental conditions. It is advisable to test a range of concentrations to determine the optimal level for your cells.

-

-

Equilibrate the Medium: Before use, ensure the supplemented medium is warmed to 37°C.

-

Cell Culture: Use the this compound-supplemented medium for routine cell culture, passaging, and experiments.

References

An In-Depth Technical Guide to HEPPSO: A Zwitterionic Buffer for Biological Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid), commonly known as HEPPSO. Primarily utilized as a zwitterionic buffering agent in a multitude of biochemical and molecular biology applications, this compound is valued for its ability to maintain a stable pH environment, a critical factor in numerous experimental successes. This document details its chemical structure, molecular weight, and key physicochemical properties, and provides a detailed experimental protocol for its application in isoelectric focusing.

Core Chemical and Physical Properties

This compound is a zwitterionic "Good's" buffer, a class of buffering agents developed to be compatible with biological systems. Its piperazine (B1678402) ring structure and sulfonic acid group contribute to its desirable characteristics, including high water solubility and minimal interaction with biological macromolecules.

Chemical Structure

The chemical structure of this compound is N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid).

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₀N₂O₅S | [1][2][3][4][5] |

| Molecular Weight | 268.33 g/mol | [1][5][6][7] |

| pKa at 25°C | 7.8 | [7] |

| Buffering pH Range | 7.1 - 8.5 | [6][8][9] |

Experimental Protocol: Isoelectric Focusing of Proteins

Isoelectric focusing (IEF) is a high-resolution electrophoretic technique used to separate proteins based on their isoelectric point (pI). This compound, as a zwitterionic ampholyte, is an excellent component for establishing the necessary pH gradient for this separation. The following is a detailed protocol for the first dimension of two-dimensional gel electrophoresis (2D-PAGE), which is IEF.

Materials and Reagents

-

Rehydration Buffer:

-

8 M Urea

-

2% (w/v) CHAPS

-

0.5% (v/v) IPG buffer (of the desired pH range)

-

50 mM Dithiothreitol (DTT)

-

Bromophenol blue (trace amount)

-

-

Protein Sample: 50-100 µg of total protein, solubilized in rehydration buffer.

-

Immobilized pH Gradient (IPG) Strips: Commercially available strips with the desired pH range.

-

This compound Solution (as part of a broad-range ampholyte mixture): For generating the pH gradient if not using pre-cast IPG strips. When preparing custom gels, a mixture of ampholytes including this compound can be used to achieve the desired pH gradient.

-

Mineral Oil

-

IEF Focusing Unit

-

Power Supply

Procedure

-

Sample Preparation:

-

Solubilize the protein sample in the rehydration buffer.

-

Centrifuge the sample at 14,000 x g for 15 minutes to pellet any insoluble material.

-

Transfer the supernatant to a new tube.

-

-

IPG Strip Rehydration:

-

Pipette the protein sample into the channels of the IPG strip rehydration tray.

-

Carefully place the IPG strips, gel side down, into the channels, ensuring there are no air bubbles trapped underneath.

-

Overlay with mineral oil to prevent evaporation.

-

Allow the strips to rehydrate for 12-16 hours at room temperature.

-

-

Isoelectric Focusing:

-

Transfer the rehydrated IPG strips to the IEF focusing unit.

-

Place water-moistened electrode wicks at both ends of the strips.

-

Set the IEF parameters on the power supply. A typical multi-step protocol is as follows:

-

250 V for 30 minutes (linear ramp)

-

1000 V for 1 hour (linear ramp)

-

8000 V for 5 hours (linear ramp)

-

8000 V until a total of 60,000 V-hours is reached (rapid ramp)

-

-

-

Post-Focusing Equilibration:

-

After focusing, equilibrate the IPG strips in an equilibration buffer containing SDS and DTT for 15 minutes.

-

Perform a second equilibration step in a buffer containing SDS and iodoacetamide (B48618) for another 15 minutes. This step alkylates the thiol groups, preventing disulfide bond reformation.

-

-

Second Dimension (SDS-PAGE):

-

The equilibrated IPG strip is now ready to be loaded onto a second-dimension SDS-PAGE gel for separation based on molecular weight.

-

Experimental Workflow Diagram

The following diagram illustrates the key stages of the isoelectric focusing experiment described above.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Isoelectric focusing of cells using zwitterionic buffers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoelectric Focusing of Total Proteins Protocol | Wendel Lab [faculty.sites.iastate.edu]

- 4. bio-rad.com [bio-rad.com]

- 5. Two dimensional gel electrophoresis (2-DE) - Creative Proteomics Blog [creative-proteomics.com]

- 6. Isoelectric Focusing: Principles, Applications, Advantages, and Limitations - Creative Proteomics [creative-proteomics.com]

- 7. What Is the Experimental Procedure for Isoelectric Focusing? | MtoZ Biolabs [mtoz-biolabs.com]

- 8. frederick.cancer.gov [frederick.cancer.gov]

- 9. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

A Comprehensive Technical Guide to the Solubility of HEPPSO in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid), commonly known as HEPPSO. As a zwitterionic buffer, this compound is frequently utilized in biochemical and molecular biology research for its ability to maintain a stable pH in the range of 7.1 to 8.5.[1] A comprehensive understanding of its solubility characteristics in various solvents is crucial for its effective application in experimental design, particularly in drug discovery and development where solvent compatibility can significantly impact assay performance and results.

Core Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀N₂O₅S | [2] |

| Molecular Weight | 268.33 g/mol | [2] |

| pKa at 25°C | 7.8 | [3] |

| Useful pH Range | 7.1 - 8.5 | [1] |

| Appearance | White to off-white solid/crystalline powder | [2][4] |

Quantitative Solubility of this compound

The solubility of this compound has been determined in aqueous solutions and select organic solvents. The following table summarizes the available quantitative data. It is important to note that some discrepancies exist in the reported values, which may be attributable to variations in experimental conditions such as temperature, pH, and the method of determination (e.g., kinetic vs. thermodynamic solubility).

| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Notes |

| Water | 140 | 0.522 | Requires sonication for dissolution.[2] |

| 270 | 1.006 | [5] | |

| 250 | 0.932 | Requires sonication for dissolution. | |

| Dimethyl Sulfoxide (DMSO) | 100 | 0.373 | Requires sonication, warming, and heating to 60°C. It is noted that hygroscopic DMSO can significantly impact solubility.[2] |

| 250 | 0.932 | Requires sonication for dissolution. | |

| Methanol | Soluble | Not Quantified | [4] |

| Ethanol | Soluble | Not Quantified | [4] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a solid in a solvent.[6] This protocol outlines the key steps for determining the solubility of this compound.

Materials

-

This compound powder

-

Solvent of interest (e.g., water, DMSO, ethanol)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound powder to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The agitation ensures intimate contact between the solid and the solvent.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic particles.

-

-

Quantification:

-

Accurately determine the concentration of this compound in the filtrate using a validated analytical method.

-

Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial and weigh the remaining solid this compound.

-

Spectrophotometric Analysis: If this compound has a chromophore, measure the absorbance at a specific wavelength and determine the concentration using a pre-established calibration curve.

-

Chromatographic Analysis (HPLC): This is often the most accurate method. Inject a known volume of the filtrate into an HPLC system and determine the concentration based on the peak area relative to a standard curve.

-

-

-

Data Reporting:

-

Express the solubility in mg/mL or mol/L. It is crucial to report the temperature at which the solubility was determined.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for determining this compound solubility and the logical relationship of preparing a standard buffer solution.

Caption: Workflow for determining the thermodynamic solubility of this compound.

Caption: Logical steps for preparing a 1M this compound buffer solution.

Signaling Pathway Involvement

As a biological buffer, the primary function of this compound is to maintain a stable pH environment for biochemical reactions and cellular systems.[1] There is no current scientific literature to suggest that this compound is directly involved in any specific signaling pathways. Its role is to provide a stable chemical environment that allows for the accurate study of such pathways, rather than participating in them.

Conclusion

This technical guide provides essential information on the solubility of this compound in water and common organic solvents, offering a valuable resource for researchers and professionals in the life sciences. The provided experimental protocol for solubility determination using the shake-flask method offers a standardized approach to obtaining reliable and reproducible data. The visual workflows further clarify the experimental and preparative processes. A thorough understanding of these solubility characteristics is paramount for the successful application of this compound in a wide range of research and development activities.

References

- 1. benchchem.com [benchchem.com]

- 2. enamine.net [enamine.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

HEPPSO: A Comprehensive Technical Guide for Researchers

An in-depth technical guide on HEPPSO, one of Good's buffers, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound, or N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid), is a zwitterionic biological buffer that belongs to the group of "Good's buffers".[1][2] Developed by Dr. Norman Good and his colleagues, these buffers are characterized by several properties that make them particularly suitable for biological and biochemical research. These include pKa values between 6 and 8, high water solubility, low permeability through biological membranes, minimal interaction with metal ions, and stability.[1][2] This guide provides a detailed overview of this compound, its properties, and its applications in various research fields.

Physicochemical Properties of this compound

This compound is valued for its performance in maintaining a stable pH in the physiological range. Its key properties are summarized below, with comparisons to other commonly used Good's buffers.

Quantitative Data Summary

| Property | This compound | HEPES | PIPES | MOPS |

| Molecular Weight ( g/mol ) | 268.33 | 238.3 | 302.37 | 209.26 |

| pKa at 25°C | 7.85 | 7.48 | 6.76 | 7.20 |

| Useful pH Range | 7.1 – 8.5 | 6.8 – 8.2 | 6.1 – 7.5 | 6.5 – 7.9 |

| d(pKa)/dT (°C⁻¹) | -0.010 | -0.014 | -0.0085 | -0.015 |

| Metal Ion Binding | Forms complexes with Cu(II) | Negligible binding with most divalent cations | Forms radicals, not ideal for redox studies | Does not bind Cu(II) |

Applications and Experimental Protocols

This compound's characteristics make it a versatile buffer for a range of applications. Below are detailed protocols for key experiments where this compound can be a suitable choice.

Mammalian Cell Culture

Maintaining a stable pH is critical for the growth and viability of mammalian cells in culture. While bicarbonate-based buffers are common, they require a controlled CO₂ environment. Zwitterionic buffers like HEPES and this compound can provide additional buffering capacity, especially when cells are manipulated outside of a CO₂ incubator.[3][4][5][6]

Experimental Protocol: Supplementing Mammalian Cell Culture Medium with this compound

-

Preparation of this compound Stock Solution (1 M):

-

Dissolve 26.83 g of this compound powder in 80 mL of high-purity, deionized water.

-

Adjust the pH to 7.4 with 10 M NaOH while stirring.

-

Bring the final volume to 100 mL with deionized water.

-

Sterilize the solution by filtration through a 0.22 µm filter.

-

Store the stock solution at 4°C.

-

-

Supplementing the Culture Medium:

-

To your basal medium (e.g., DMEM, RPMI-1640) already containing sodium bicarbonate, add the sterile 1 M this compound stock solution to a final concentration of 10-25 mM.

-

For example, to prepare 500 mL of medium with 20 mM this compound, add 10 mL of the 1 M this compound stock solution.

-

Aseptically add other required supplements such as fetal bovine serum (FBS), antibiotics, and L-glutamine.

-

The complete medium is now ready for use in cell culture.

-

-

Cell Culture Maintenance:

-

Culture your adherent or suspension cells according to your standard protocols, using the this compound-supplemented medium.

-

Monitor cell morphology, viability, and proliferation as you would normally.

-

Rationale for using this compound in this application: Like HEPES, this compound provides robust pH control in the physiological range, which is crucial for sensitive cell lines or long experiments conducted outside of a CO₂ incubator. Its zwitterionic nature helps to maintain osmotic balance.

In Vitro Transcription (IVT)

In vitro transcription is a key technique for synthesizing RNA molecules from a DNA template. The efficiency and yield of the reaction are highly dependent on the buffer system, which must maintain an optimal pH and provide essential ions like Mg²⁺.[7][8]

Experimental Protocol: In Vitro Transcription using a this compound-based Buffer

-

Preparation of 10X IVT Buffer (pH 7.6):

-

400 mM this compound-NaOH

-

300 mM MgCl₂

-

10 mM DTT

-

20 mM Spermidine

-

Prepare with nuclease-free water and store in aliquots at -20°C.

-

-

IVT Reaction Assembly (20 µL reaction):

-

On ice, combine the following in a nuclease-free microcentrifuge tube:

-

2 µL of 10X IVT Buffer

-

2 µL of 100 mM ATP

-

2 µL of 100 mM GTP

-

2 µL of 100 mM CTP

-

2 µL of 100 mM UTP

-

1 µg of linearized DNA template

-

1 µL of RNase Inhibitor (40 U/µL)

-

2 µL of T7 RNA Polymerase (50 U/µL)

-

Nuclease-free water to a final volume of 20 µL.

-

-

-

Incubation:

-

Mix the components gently by pipetting.

-

Incubate the reaction at 37°C for 2 hours.

-

-

DNase Treatment and RNA Purification:

-

Add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes to remove the DNA template.

-

Purify the synthesized RNA using a column-based purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

Rationale for using this compound in this application: Studies have shown that HEPES-based buffers can lead to higher mRNA yields in IVT reactions compared to Tris-based buffers.[7] this compound, with a similar pKa to HEPES, can be an effective alternative, providing stable pH control in the optimal range for T7 RNA polymerase activity.

Signaling Pathways and Experimental Workflows

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9][10][11] In vitro kinase assays are often used to study the activity of specific kinases within this pathway and to screen for potential inhibitors. The choice of buffer is critical to ensure optimal enzyme activity and prevent interference with the assay.

MAPK Signaling Pathway Overview

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

Experimental Workflow: In Vitro Kinase Assay

The following workflow outlines a typical in vitro kinase assay to measure the activity of a kinase, such as MEK or ERK, in a this compound-buffered system.

Caption: A general workflow for an in vitro kinase assay.

Conclusion

This compound is a valuable member of the Good's buffers series, offering excellent pH control in the physiological range. Its specific properties, including its pKa, low temperature sensitivity, and zwitterionic nature, make it a suitable choice for a variety of applications in biological and biochemical research, from cell culture to enzymatic assays. As with any buffer, it is important for researchers to consider its potential interactions, such as the known complex formation with copper ions, and to select the most appropriate buffer for their specific experimental system.

References

- 1. Good's buffers - Wikipedia [en.wikipedia.org]

- 2. interchim.fr [interchim.fr]

- 3. Effect of HEPES buffer on the uptake and transport of P-glycoprotein substrates and large neutral amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Detrimental effect of zwitterionic buffers on lysosomal homeostasis in cell lines and iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The components of the cell culture medium: HEPES - Cellculture2 [cellculture2.altervista.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]

- 9. biorbyt.com [biorbyt.com]

- 10. MAPK signaling pathway | Affinity Biosciences [affbiotech.com]

- 11. raybiotech.com [raybiotech.com]

HEPPSO in Biochemical Applications: A Technical Guide to a Versatile Buffer

While N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid), or HEPPSO, is a valuable tool in the biochemist's arsenal, a comprehensive literature review reveals its primary role is as a zwitterionic buffering agent, crucial for maintaining stable pH environments in a variety of experimental settings. Contrary to the implication of a direct role in complex cellular processes, current scientific literature does not support the involvement of this compound in specific signaling pathways or as a direct agent in drug development. This guide, therefore, focuses on its well-established applications and properties as a biological buffer.

This compound, one of the "Good's buffers," is favored for its chemical stability, low interference with biological processes, and its effective buffering capacity in the physiological pH range.[1][2] Its zwitterionic nature, possessing both a positive and negative charge, contributes to its high solubility in water and minimal interaction with biological macromolecules.[3][4]

Physicochemical Properties and Experimental Considerations

The utility of this compound in biochemical assays is defined by its specific physicochemical properties. Researchers should consider these parameters when designing experiments.

| Property | Value | Notes |

| pKa at 25°C | 7.8 - 7.9 | The pH at which the acidic and basic forms of the buffer are in equal concentration.[2][5] |

| Effective pH Range | 7.1 - 8.5 | The range in which this compound can effectively resist changes in pH.[1][2] |

| Molecular Weight | 268.33 g/mol | Important for calculating molar concentrations.[1][6] |

| Metal Ion Interaction | Forms a complex with Cu(II) ions. | Caution should be exercised when working with copper-containing solutions.[1][7] |

| Radical Formation | Capable of forming radicals. | Not suitable for redox-sensitive experiments.[1] |

Core Applications in Biochemistry

This compound's primary function is to provide a stable pH environment for a range of biochemical applications.

Isoelectric Focusing (IEF)

This compound is frequently utilized as an ampholytic separator in isoelectric focusing, a technique that separates proteins based on their isoelectric point (pI).[1][8] In IEF, a stable pH gradient is essential, and this compound helps to establish and maintain this gradient, allowing for the effective resolution of protein mixtures.[5]

Protein Purification and Analysis

Maintaining a constant pH is critical during protein purification to ensure protein stability and activity.[9][10] this compound is used as a buffer component in various chromatography techniques and in the preparation of samples for polyacrylamide gel electrophoresis (PAGE).[8][9] Its buffering capacity helps to prevent protein denaturation and aggregation.

Cell Culture

While not as common as HEPES, this compound is also used in cell culture media to maintain a stable physiological pH, which is crucial for optimal cell growth and viability.[1][11]

Biochemical Assays

Many enzymatic reactions and binding assays are highly pH-dependent. This compound is employed as a buffer in these assays to ensure that the observed activity is not an artifact of pH fluctuations.[12] Notably, while it binds copper ions, it has been shown to be suitable for use with the bicinchoninic acid (BCA) protein assay.[1]

Experimental Protocol: Preparation of a this compound Buffer Solution

This protocol outlines the preparation of a 0.2 M this compound buffer solution at a specific pH.

Materials:

-

This compound powder (MW: 268.33 g/mol )

-

Deionized water (dH₂O)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (e.g., 1 M) for pH adjustment

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask

Procedure:

-

Calculate the required mass of this compound: For 1 liter of a 0.2 M solution, the required mass is 0.2 mol/L * 268.33 g/mol = 53.67 g.

-

Dissolve this compound: Add the calculated mass of this compound powder to a beaker containing approximately 800 mL of dH₂O. Place the beaker on a magnetic stirrer and add a stir bar to facilitate dissolution.

-

Adjust the pH: Once the this compound is completely dissolved, place the beaker in a water bath to maintain a constant temperature (e.g., 25°C). Calibrate the pH meter and immerse the electrode in the solution. Slowly add the NaOH or KOH solution dropwise while continuously monitoring the pH. Continue adding the base until the desired pH is reached.[5][13]

-

Final Volume Adjustment: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add dH₂O to the flask until the bottom of the meniscus reaches the calibration mark.

-

Sterilization (Optional): For applications such as cell culture, the buffer solution should be sterilized, for example, by filtration through a 0.22 µm filter.[13]

-

Storage: Store the buffer solution at 2-8°C.[5]

Logical Representation of this compound's Buffering Action

The following diagram illustrates the fundamental role of this compound in maintaining pH stability in a biochemical experiment.

References

- 1. goldbio.com [goldbio.com]

- 2. What is the pH range of this compound buffer? - Blog [hbynm.com]

- 3. dalochem.com [dalochem.com]

- 4. msesupplies.com [msesupplies.com]

- 5. buffersandreagents.com [buffersandreagents.com]

- 6. agscientific.com [agscientific.com]

- 7. repositorium.uminho.pt [repositorium.uminho.pt]

- 8. mpbio.com [mpbio.com]

- 9. Protein Purification Methods [comis.med.uvm.edu]

- 10. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.com.cn]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. Introduction and usage of biological buffer this compound sodium salt - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

A Technical Guide to the Storage, Shelf Life, and Stability of HEPPSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the recommended storage conditions, shelf life, and stability testing protocols for N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid), commonly known as HEPPSO. As a zwitterionic "Good's" buffer, this compound is valued for its chemical stability and buffering efficacy in the physiological pH range, making it a critical component in various biological and pharmaceutical research applications. Adherence to proper storage and handling protocols is paramount to ensure its performance and the reproducibility of experimental results.

Storage Conditions and Shelf Life

The stability of this compound is dependent on its physical state (powder or solution) and the storage environment. The following tables summarize the recommended storage conditions and expected shelf life based on data from various suppliers and safety data sheets.

This compound Powder

This compound in its solid, crystalline form is chemically stable and has a long shelf life when stored under appropriate conditions.

| Parameter | Recommendation | Source |

| Storage Temperature | Room Temperature (+15°C to +25°C) | [1][2][3][4] |

| Storage Conditions | Store in a dry, well-ventilated place. Keep container tightly closed. | [5][6][7] |

| Shelf Life | Not explicitly defined by most suppliers, but expected to be several years if stored correctly. Users should refer to the manufacturer's expiry date. |

This compound Solutions

The shelf life of this compound solutions is considerably shorter than that of the powder and is highly dependent on the storage temperature and the nature of the solution (stock vs. working solution).

| Solution Type | Storage Temperature | Shelf Life | Recommendations | Source |

| Stock Solutions | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [8] |

| -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. | [8] | |

| Refrigerated (e.g., 4°C for a 0.2M solution) | Not specified, but shorter than frozen. Regular quality control is advised. | Sterilize by filtration (0.22 µm filter) before storage. | [9][10] | |

| Working Solutions | Prepare fresh on the day of use, especially for in vivo experiments. | [8] |

Experimental Protocols for Shelf-Life Determination

To establish a definitive shelf life for a specific this compound solution under particular storage conditions, a stability testing protocol is required. The following is a generalized experimental protocol based on ICH guidelines for stability testing of pharmaceutical ingredients.

Objective

To determine the shelf life of a prepared this compound buffer solution by assessing its stability under defined storage conditions over a specified period.

Materials

-

This compound powder (high purity grade)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Calibrated pH meter and electrodes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Sterile, sealed storage containers (e.g., polypropylene (B1209903) tubes or glass vials)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Spectrophotometer

Methods

-

Preparation of this compound Solution:

-

Prepare a batch of the desired this compound buffer concentration (e.g., 1 M) in high-purity water.

-

Adjust the pH to the desired value using NaOH or KOH.

-

Filter the solution through a 0.22 µm filter into a sterile container.

-

Dispense the solution into the final storage containers under aseptic conditions.

-

-

Stability Study Design:

-

Long-Term Stability: Store samples at the intended storage temperature (e.g., 4°C, -20°C, or -80°C).

-

Accelerated Stability: Store samples at an elevated temperature (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 40°C ± 2°C / 75% RH ± 5% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability.

-

Photostability: Expose samples to a light source according to ICH Q1B guidelines to assess the impact of light on stability. Include dark controls for comparison.

-

Forced Degradation: Subject the buffer to stress conditions such as strong acid, strong base, oxidation (e.g., with H₂O₂), and high temperature to identify potential degradation products and validate the stability-indicating method.

-

-

Testing Schedule:

-

Analyze the samples at predetermined time points. For long-term studies, this could be 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, time points could be 0, 1, 3, and 6 months.

-

-

Analytical Procedures:

-

Visual Inspection: Check for any changes in color, clarity, or the presence of particulate matter.

-

pH Measurement: Measure the pH of the solution at each time point. A significant change in pH can indicate degradation.

-

Purity and Degradation Products (HPLC): Develop and validate a stability-indicating HPLC method to separate and quantify this compound and any potential degradation products. The concentration of this compound should be monitored over time.

-

Spectrophotometric Analysis: Scan the UV-Vis spectrum of the solution to check for any changes in absorbance that might indicate the formation of chromophoric degradation products.

-

-

Data Analysis and Shelf-Life Assignment:

-

Analyze the data for trends in pH, purity, and the formation of degradation products.

-

The shelf life is the time period during which the this compound solution remains within its predefined acceptance criteria (e.g., pH within ±0.1 units of the initial value, purity ≥99.0%, no significant increase in degradation products).

-

Visualizations

Logical Workflow for Storage and Handling of this compound

Caption: Workflow for the proper storage and handling of this compound powder and the preparation of solutions.

Factors Affecting the Stability of this compound Solutions

Caption: Key factors that can influence the stability of aqueous this compound solutions.

Experimental Workflow for Stability Testing of this compound Solutions

Caption: A typical experimental workflow for conducting stability testing of this compound solutions.

References

- 1. Buffers for Biochemical Reactions [worldwide.promega.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. q1scientific.com [q1scientific.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. asean.org [asean.org]

- 7. 3 Important Photostability Testing Factors [sampled.com]

- 8. PIPES buffer stability: Effects of temperature and storage [m.yunbangpharm.com]

- 9. goldbio.com [goldbio.com]

- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of 1M HEPPSO Stock Solution

Introduction

HEPPSO (4-(2-Hydroxyethyl)piperazine-1-(2-hydroxypropanesulfonic acid)) is a zwitterionic buffer commonly used in biological and biochemical research. Its buffering range of pH 7.1 to 8.5 makes it suitable for a variety of applications, including cell culture, enzyme assays, and protein electrophoresis. This document provides a detailed protocol for the preparation of a 1M this compound stock solution.

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₂₀N₂O₅S | [1][2][3][4][5] |

| Molecular Weight | 268.33 g/mol | [1][2][5][6] |

| pKa (at 25 °C) | 7.84 | [2][6] |

| Effective pH Range | 7.1 - 8.5 | [2][6] |

| Solubility in Water | 140 mg/mL (0.522 M) | [6] |

Experimental Protocol: Preparation of 1M this compound Stock Solution

This protocol describes the preparation of 100 mL of a 1M this compound stock solution.

Materials:

-

This compound powder (Molecular Weight: 268.33 g/mol )

-

High-purity, deionized water (ddH₂O)

-

5M NaOH or 5M HCl for pH adjustment

-

Beaker (250 mL)

-

Graduated cylinder (100 mL)

-

Magnetic stirrer and stir bar

-

pH meter

-

Weighing paper/boat

-

Spatula

-

0.22 µm sterile filter

-

Sterile storage bottle

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 100 mL (0.1 L) of a 1M solution, the required mass of this compound is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 1 mol/L x 0.1 L x 268.33 g/mol = 26.833 g

-

-

-

Dissolve the this compound powder:

-

Add approximately 80 mL of deionized water to a 250 mL beaker containing a magnetic stir bar.

-

Place the beaker on a magnetic stirrer and begin stirring.

-

Carefully weigh out 26.833 g of this compound powder and slowly add it to the stirring water.

-

The solution may be cloudy and the this compound may not fully dissolve at this stage. Gentle heating (do not boil) can aid in dissolution.

-

-

Adjust the pH:

-

Once the this compound is mostly in solution, use a calibrated pH meter to monitor the pH.

-

The initial pH of the solution will be acidic.

-

Slowly add 5M NaOH dropwise to the solution while continuously stirring to increase the pH. The this compound will dissolve completely as the pH approaches its pKa.

-

Carefully adjust the pH to the desired value within the buffering range (typically around 7.8-8.0 for a stock solution). Be cautious not to overshoot the target pH. If necessary, use 5M HCl to lower the pH.

-

-

Final Volume Adjustment:

-

Once the desired pH is reached and the this compound is fully dissolved, transfer the solution to a 100 mL graduated cylinder.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the graduated cylinder.

-

Add deionized water to bring the final volume to exactly 100 mL.

-

-

Sterilization and Storage:

-

For applications requiring sterile conditions, filter the 1M this compound solution through a 0.22 µm sterile filter into a sterile storage bottle.

-

Label the bottle clearly with the solution name (1M this compound), pH, and date of preparation.

-

Store the solution at room temperature. For long-term storage, refrigeration at 2-8°C is recommended.

-

Experimental Workflow

Caption: Workflow for preparing 1M this compound stock solution.

References

Application Notes and Protocols: Preparation of 0.2M HEPPSO Buffer at pH 8.0

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid), commonly known as HEPPSO, is a zwitterionic biological buffer that is frequently utilized in a variety of biochemical and molecular biology applications. As part of the "Good's" buffers, this compound is valued for its minimal reactivity with biological molecules, low metal ion binding, and a pKa value that makes it an effective buffer in the physiological pH range. Its pKa is approximately 7.8 to 7.9 at 25°C, making it well-suited for maintaining a stable pH environment for experiments conducted around pH 8.0.

These application notes provide a detailed protocol for the preparation of a 0.2M this compound buffer solution at a pH of 8.0. The protocol includes the necessary calculations, a list of materials, and step-by-step instructions to ensure the accuracy and reproducibility of the buffer preparation.

Data Presentation

A summary of the key quantitative data required for the preparation of a 0.2M this compound buffer is provided in the table below. This information is crucial for accurate calculations and solution preparation.

| Parameter | Value |

| Buffer Substance | This compound |

| Molecular Weight | 268.33 g/mol |

| pKa (25°C) | ~7.85 |

| Desired Buffer Concentration | 0.2 M |

| Desired pH | 8.0 |

| Volume of Final Solution | 1 L |

| Mass of this compound Required | 53.67 g |

| Adjusting Agent | 10 M Sodium Hydroxide (NaOH) |

Experimental Protocol

This protocol outlines the step-by-step methodology for preparing 1 liter of 0.2M this compound buffer at pH 8.0.

Materials:

-

This compound (N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid)) powder

-

Deionized or distilled water

-

10 M Sodium Hydroxide (NaOH) solution

-

Beaker (1 L or larger)

-

Graduated cylinder

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

-

Weighing scale

-

Spatula

-

Storage bottle

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 liter of a 0.2M this compound solution, you will need:

-

Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

-

Mass (g) = 0.2 mol/L x 268.33 g/mol x 1 L = 53.67 g

-

-

-

Dissolve the this compound powder:

-

Measure approximately 800 mL of deionized water into a 1 L beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

While stirring, slowly add the 53.67 g of this compound powder to the water.

-

Continue stirring until the this compound is completely dissolved.

-

-

Adjust the pH:

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Immerse the pH electrode in the this compound solution.

-

Slowly add the 10 M NaOH solution dropwise to the beaker while continuously monitoring the pH.

-

Continue adding NaOH until the pH of the solution reaches 8.0. Be cautious not to overshoot the target pH. If you do, you can add a small amount of a dilute acid like HCl to bring the pH back down, though this will slightly alter the ionic strength.

-

-

Final Volume Adjustment:

-

Once the desired pH of 8.0 is reached, carefully transfer the solution to a 1 L graduated cylinder.

-

Add deionized water to bring the final volume to exactly 1 liter.

-

Transfer the buffer solution to a labeled storage bottle.

-

-

Sterilization and Storage:

-

For applications requiring sterile conditions, the buffer can be sterilized by filtration through a 0.22 µm filter.

-

Store the prepared buffer at room temperature.

-

Logical Workflow

The following diagram illustrates the logical workflow for the preparation of the 0.2M this compound buffer.

Application Notes and Protocols for Long-Term Cell Culture Experiments Using HEPPSO Buffer

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of pH Control in Long-Term Cell Culture